molecular formula C6H8N4O B1330094 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile CAS No. 5346-53-2

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1330094
Key on ui cas rn: 5346-53-2
M. Wt: 152.15 g/mol
InChI Key: FOZZJAVSCUBGPM-UHFFFAOYSA-N
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Patent
US07179801B2

Procedure details

To a solution of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile (15 g) in methanol (300 ml) was added hydrochloric acid (1.8 ml) under ice-cooling. The resulting solution was stirred for 15 minutes. The mixture was treated with 10% palladium carbon (7.5 g) under a hydrogen atmosphere at room temperature for 3 hours. After the catalyst was filtered off, the filtrate was concentrated in vacuo to give 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde (13.3 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
7.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH2:7][CH2:8][OH:9])[N:5]=[CH:4][C:3]=1[C:10]#N.Cl.C[OH:14]>[C].[Pd]>[NH2:1][C:2]1[N:6]([CH2:7][CH2:8][OH:9])[N:5]=[CH:4][C:3]=1[CH:10]=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=C(C=NN1CCO)C#N
Name
Quantity
1.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Step Two
Name
palladium carbon
Quantity
7.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
After the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C=NN1CCO)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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